molecular formula C12H18 B14226203 (1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane CAS No. 828937-40-2

(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane

Cat. No.: B14226203
CAS No.: 828937-40-2
M. Wt: 162.27 g/mol
InChI Key: ZXXPVGVXFJQSEU-USWWRNFRSA-N
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Description

(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane is a chiral organic compound with a unique structure characterized by multiple double bonds and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane typically involves the hydrovinylation of nopadiene, catalyzed by a cationic ruthenium complex. The reaction proceeds with 1,4-regioselectivity and trans-stereoselectivity . The structure is fully characterized by 1H- and 13C-NMR spectroscopy, including 2D-COSY and 2D-NOESY spectra, optical rotation, and combustion analysis .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its role in catalysis and material science .

Properties

CAS No.

828937-40-2

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

(1R,3R,5S)-1,5-bis(ethenyl)-3-methyl-2-methylidenecyclohexane

InChI

InChI=1S/C12H18/c1-5-11-7-9(3)10(4)12(6-2)8-11/h5-6,9,11-12H,1-2,4,7-8H2,3H3/t9-,11+,12+/m1/s1

InChI Key

ZXXPVGVXFJQSEU-USWWRNFRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C[C@@H](C1=C)C=C)C=C

Canonical SMILES

CC1CC(CC(C1=C)C=C)C=C

Origin of Product

United States

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